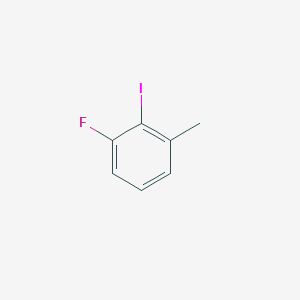
3-Fluoro-2-iodotoluene
Cat. No. B1334400
Key on ui cas rn:
883502-14-5
M. Wt: 236.02 g/mol
InChI Key: WXHRYDHCFKJKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09206199B2
Procedure details


A 10 L round bottom flask equipped with adapter, thermocouple and stir bar was charged with DMA (6 L) and degassed under vacuum and purged with N2 three times. To the mixture was added Palladium Tetrakis triphenylphosphine (87.5 g, 72.0 mmol) and the mixture was degassed under vacuum and purged with N2 three times. The reaction was heated to 80° C. for 30 min. 3-Fluoro-2-iodotoluene (575 g, 2.4 mol) and Zinc Cyanide (171.7 g, 1.46 mol) were added and the mixture was degassed under vacuum and purged with N2 three times. The reaction mixture was heated to 80° C. for 16 h and then allowed to cool to RT. The solution was added to a 2.0 L aqueous solution of 1N NH4OH and extracted three times with 1.5 L EtOAc. The extracts were washed with 2 L brine, dried over Na2SO4, filtered and concentrated. The crude product was treated with mCPBA in cooled DCM and then purified by chromatography (PE/EA=10:1) to get the title compound.
[Compound]
Name
Palladium Tetrakis triphenylphosphine
Quantity
87.5 g
Type
reactant
Reaction Step One


Name
Zinc Cyanide
Quantity
171.7 g
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3](I)=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.C[C:11]([N:13](C)C)=O>[C-]#N.[Zn+2].[C-]#N>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[C:11]#[N:13] |f:2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
Palladium Tetrakis triphenylphosphine
|
|
Quantity
|
87.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
575 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C=CC1)C)I
|
|
Name
|
Zinc Cyanide
|
|
Quantity
|
171.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Step Three
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
thermocouple and stir bar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 10 L round bottom flask equipped with adapter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with N2 three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was degassed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with N2 three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was degassed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with N2 three times
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 80° C. for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to RT
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was added to a 2.0 L aqueous solution of 1N NH4OH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 1.5 L EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with 2 L brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The crude product was treated with mCPBA in cooled DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography (PE/EA=10:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C#N)C(=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

